4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine
Description
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine is a bicyclic piperidine derivative featuring two piperidine rings substituted with a 3-methylpiperidinyl group and a 2-methylpropyl (isobutyl) group. Its structural complexity, characterized by dual piperidine moieties and branched alkyl substituents, may influence physicochemical properties such as lipophilicity, bioavailability, and receptor binding affinity.
Properties
Molecular Formula |
C15H30N2 |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
3-methyl-1-[4-(2-methylpropyl)piperidin-4-yl]piperidine |
InChI |
InChI=1S/C15H30N2/c1-13(2)11-15(6-8-16-9-7-15)17-10-4-5-14(3)12-17/h13-14,16H,4-12H2,1-3H3 |
InChI Key |
PEEDJHHBLFHQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2(CCNCC2)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with 2-methylpropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another approach involves the use of a Grignard reagent, where 3-methylpiperidine is reacted with a 2-methylpropylmagnesium bromide. This reaction requires anhydrous conditions and is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine.
Reduction: Reduced forms of the compound with fewer double bonds or functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Scientific Research Applications of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine is an organic compound belonging to the piperidine class, which are heterocyclic amines characterized by a six-membered ring containing one nitrogen atom. This compound features two piperidine rings, with one substituted by a 3-methyl group and the other by a 2-methylpropyl group.
Areas of Application
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine has applications in:
- Chemistry It can be used as a building block in synthesizing complex molecules and as an intermediate in the production of agrochemicals and pharmaceuticals.
- Biology It is studied for its potential biological activity, specifically its effects on neurotransmitter systems and receptor binding.
- Medicine It is investigated for potential therapeutic uses, such as the treatment of neurological disorders or as an analgesic.
- Industry It is utilized in developing new materials like coatings and polymers, owing to its unique structural properties.
Related Research
Other piperidine derivatives have demonstrated notable biological activities:
- Antimalarial Activity A library of 1,4-disubstituted piperidine derivatives has been synthesized and evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Some molecules showed activity comparable to chloroquine .
- Choline Transporter Inhibition 4-methoxy-3-(piperidin-4-yl) benzamides have been identified as inhibitors of the choline transporter, with potential applications in modulating neurotransmission .
- Therapeutic Compounds Piperidine derivatives are explored for inhibiting 11β-hydroxysteroid dehydrogenase type 1, potentially treating metabolic syndrome, type 2 diabetes, obesity, and associated disorders .
- Kinase Inhibition Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which may contain piperidine moieties, can inhibit c-KIT kinase and are potentially useful in treating cancers such as gastrointestinal stromal tumors .
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The absence of aromatic hydroxyl or carboxamide groups in 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine likely diminishes opioid receptor activity. However, its branched alkyl groups could favor interactions with lipid-rich tissues or non-opioid targets.
- Synthetic Pathways : highlights diverse methodologies in piperidine functionalization (e.g., alkylation, coupling reactions), which may apply to the target compound’s synthesis .
- Pharmacokinetics : Analogues like RTI-212 (inactive in diuresis assays) underscore the importance of substituent positioning and metabolism in efficacy .
Biological Activity
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine is a synthetic compound notable for its unique piperidine structure, which incorporates both a 3-methylpiperidine and a 2-methylpropyl group. This compound, with a molecular weight of approximately 238.41 g/mol, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and analgesic effects.
Research indicates that 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine interacts with various neurotransmitter systems, influencing receptor binding and signaling pathways. It is believed to bind to specific receptors in the brain, modulating neurotransmission and producing physiological effects that could be beneficial in treating conditions such as pain and mood disorders .
Binding Affinity Studies
Studies have focused on the compound's binding affinity to different receptors. These interactions are crucial for understanding its therapeutic potential as well as possible side effects. Modifications to the piperidine structure can significantly alter biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Table 1: Binding Affinities of Related Compounds
| Compound Name | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| JDTic | NOP | 16.67 |
| Modified JDTic | NOP | 1.75 |
| 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine | Various | TBD |
Therapeutic Applications
The compound has shown potential in various therapeutic areas:
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
- Analgesic Effects : The compound's interaction with pain pathways suggests it may have applications in pain management .
Case Studies and Research Findings
- Analgesic Effects : In a study exploring the analgesic properties of piperidine derivatives, compounds similar to 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine demonstrated significant pain relief in animal models, indicating its potential utility in clinical settings .
- Neurological Impact : Research has indicated that modifications to the piperidine structure can enhance binding affinities at certain receptors, leading to improved efficacy in neurological applications. A particular focus has been on optimizing these structures to maximize therapeutic benefits while minimizing side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine, and how can yield be maximized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. Key factors include solvent selection (e.g., dichloromethane for inert conditions), temperature control (e.g., 0–25°C for exothermic steps), and catalysts like K₂CO₃ to deprotonate intermediates. Post-synthesis purification via column chromatography or recrystallization improves purity. For yield optimization, stoichiometric ratios of reactants (e.g., 1.2 equivalents of alkylating agents) and inert atmospheres (N₂/Ar) minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm).
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and purity (>98% via HPLC).
- FT-IR : Detects functional groups (e.g., C-N stretches at ~1250 cm⁻¹).
Cross-referencing with PubChem/CAS databases (e.g., InChI Key validation) ensures accuracy .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer :
- PPE : Lab coats, nitrile gloves, and goggles are mandatory.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S).
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for neurotoxicity symptoms .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., BBB permeability vs. GI absorption) be resolved?
- Methodological Answer :
- In Silico Modeling : Use tools like SwissADME to predict BBB permeability (e.g., logP values >3 indicate higher penetration) and GI absorption (TPSA <60 Ų favors absorption).
- Experimental Validation : Compare in vitro Caco-2 cell assays with in vivo rodent studies. Adjust substituents (e.g., reducing polar groups) to balance bioavailability and CNS activity .
Q. What experimental design strategies minimize trial-and-error in reaction optimization?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial matrices) to test variables (temperature, solvent, catalyst loading).
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., Arrhenius plots for temperature-dependent kinetics).
- High-Throughput Screening : Use automated platforms to test 100+ conditions in parallel, prioritizing yield and purity .
Q. How can computational quantum mechanics enhance reaction mechanism elucidation?
- Methodological Answer :
- DFT Calculations : Simulate transition states (e.g., using Gaussian 16) to identify rate-limiting steps (e.g., SN2 vs. radical pathways).
- Molecular Dynamics : Model solvent effects (e.g., DMF vs. THF) on activation energy.
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity index) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
